N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that features a combination of anthracene, benzamide, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be used to introduce the 9,10-dioxo groups.
Sulfonamide Formation:
Coupling Reaction: The final step involves coupling the anthracene derivative with the sulfonamide-substituted benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the anthracene moiety.
Reduction: Reduction of the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene cores but different functional groups.
Benzamide Derivatives: Compounds with benzamide structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups but different aromatic systems.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(4-methylbenzenesulfonamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O5S/c1-17-13-15-18(16-14-17)36(34,35)30-23-11-5-4-9-21(23)28(33)29-24-12-6-10-22-25(24)27(32)20-8-3-2-7-19(20)26(22)31/h2-16,30H,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETRPTDZIWPRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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